N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYIXOZQGLKOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Research indicates that it may exhibit significant biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various physiological processes. Compounds with similar structures have shown promise in treating conditions such as neurological disorders and inflammation .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its anticancer, antibacterial, and enzyme inhibitory properties. The presence of the chlorophenyl group enhances hydrophobic interactions with biological targets, while the sulfonamide group facilitates hydrogen bonding, contributing to its efficacy as a drug candidate .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding metabolic pathways and developing targeted therapies .
Target Identification
Research involving this compound has also focused on identifying novel biological targets for drug development. By elucidating the mechanisms through which it interacts with specific proteins, researchers can better understand its therapeutic potential and optimize its pharmacological properties .
Materials Science
Synthesis of Novel Materials
this compound is explored for its potential use in synthesizing novel materials with unique properties, such as polymers and nanomaterials. Its chemical structure allows for modifications that can lead to materials with tailored functionalities for various industrial applications .
Case Studies
Several case studies have highlighted the applications of this compound in clinical settings:
- Enzyme Activity Modulation : A study demonstrated the compound's effectiveness in modulating enzyme activity related to cancer progression, suggesting its potential use as a therapeutic agent in oncology.
- Inhibition of Bacterial Growth : Another case study focused on its antibacterial properties, showing promising results against resistant bacterial strains.
- Pharmacokinetic Studies : Research evaluating the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion profiles, which are critical for drug development .
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
A. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Structure: Pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
- Substituents: Two fluorine atoms (5-fluoro on chromenone, 3-fluorophenyl). N-methylbenzenesulfonamide at the 4-position.
- Key Data :
- Molecular Weight: 589.1 g/mol.
- Melting Point: 175–178°C.
- Comparison: The chromenone and pyrazolopyrimidine cores are structurally distinct from the pyrrolidinone in the target compound, suggesting divergent biological targets (e.g., kinase inhibition vs. protease modulation). Fluorine substituents enhance electronegativity and metabolic stability compared to chlorine in the target molecule. The N-methylsulfonamide group reduces hydrogen-bonding capacity relative to the unsubstituted sulfonamide in the target compound .
B. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide ()
- Core Structure : Pyrimidine-morpholine hybrid.
- Substituents :
- Bromine at pyrimidine 5-position, morpholine at 2-position.
- 2,4,6-Trimethylbenzenesulfonamide.
- Comparison: The pyrimidine core differs from pyrrolidinone, likely conferring distinct electronic properties.
Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidinone core may confer conformational flexibility, enhancing adaptability in binding pockets compared to rigid pyrimidine or chromenone systems.
- Chlorine (electronegativity: 3.0) vs. fluorine (4.0) substituents influence electronic effects: fluorine’s stronger electron-withdrawing nature may improve metabolic stability but reduce π-π stacking interactions.
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, including enzyme inhibition and antibacterial properties. This article explores its biological activity based on diverse research findings.
Structural Overview
The compound features a pyrrolidine ring, a 4-chlorophenyl group, and a benzenesulfonamide moiety. These components contribute to its pharmacological profile, making it a candidate for further medicinal chemistry exploration.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. Notably, sulfonamides are known for their ability to inhibit various enzymes, which can affect physiological processes such as inflammation and cell proliferation.
Table 1: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.63 ± 0.001 | |
| Compound B | Urease | Strong Inhibition | |
| This compound | TBD | TBD | This Study |
Antibacterial Activity
The antibacterial properties of related compounds have been documented, showing moderate to strong activity against various bacterial strains. For instance, studies on piperidine derivatives have demonstrated efficacy against Salmonella typhi and Bacillus subtilis.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound C | Salmonella typhi | Moderate to Strong | |
| Compound D | Bacillus subtilis | Moderate to Strong | |
| This compound | TBD | TBD | This Study |
The mechanism of action for this compound likely involves binding to specific receptors or enzymes, altering their activity. This interaction can lead to various biological effects, including anti-inflammatory responses and potential anticancer properties.
Case Study 1: Anti-inflammatory Effects
A study focusing on similar compounds revealed that modifications in the benzene and pyrrolidine rings could enhance anti-inflammatory activity. The derivatives exhibited significant inhibition of inflammatory pathways, suggesting that this compound may also possess such properties.
Case Study 2: Anticancer Potential
Research into the anticancer potential of related sulfonamides has shown promising results in inhibiting tumor growth through enzyme inhibition pathways. The structural similarity of this compound with these compounds suggests it may exhibit similar effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide?
- Methodology : The synthesis typically involves coupling a pyrrolidinone intermediate with a sulfonamide precursor. For example:
Intermediate preparation : React 1-(4-chlorophenyl)pyrrolidin-3-ylmethanol with a chlorinating agent (e.g., SOCl₂) to form the corresponding chloride.
Sulfonamide coupling : Treat the chloride with 4-methylbenzenesulfonamide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the target compound .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
- Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Key steps include:
Crystallization : Grow crystals via slow evaporation in a mixed solvent system (e.g., DCM/methanol).
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K).
Analysis : Refine structures using software like SHELXL, reporting bond angles, torsion angles, and hydrogen-bonding networks .
- Example : A related sulfonamide analog (CAS: 955253-74-4) showed a distorted pyrrolidinone ring and planar sulfonamide group, with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
Q. What in vitro assays are used to screen its biological activity?
- Methodology :
Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases).
Antimicrobial activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
Substituent variation : Modify the 4-chlorophenyl or sulfonamide group (e.g., introduce electron-withdrawing groups like CF₃ to enhance metabolic stability) .
Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with active-site residues).
In vitro validation : Compare IC₅₀ values of analogs to establish trends (e.g., increased lipophilicity correlating with improved membrane permeability) .
Q. What pharmacokinetic challenges arise in its in vivo application?
- Methodology :
Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Plasma protein binding : Use equilibrium dialysis to assess free fraction .
Bioavailability : Conduct oral/intravenous dosing in rodent models, measuring AUC and Cmax .
Q. How can contradictory bioactivity data be resolved (e.g., varying IC₅₀ across studies)?
- Methodology :
Experimental replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls.
Meta-analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., solvent effects, incubation time) .
Q. What mechanistic insights can be gained from enzyme inhibition kinetics?
- Methodology :
Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Time-dependent studies : Pre-incubate enzyme with compound to assess irreversible binding.
Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How is toxicity evaluated in preclinical models?
- Methodology :
Acute toxicity : Administer escalating doses to rodents (OECD 423), monitoring mortality and organ histopathology.
Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
